molecular formula C8H8F3NO2S B1444484 Ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate CAS No. 917909-56-9

Ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate

Cat. No.: B1444484
CAS No.: 917909-56-9
M. Wt: 239.22 g/mol
InChI Key: XXOJAIFAWOOYMV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate (CAS 917909-56-9) is a chemical compound with the molecular formula C8H8F3NO2S and a molecular weight of 239.22 g/mol . This organosulfur compound belongs to the class of 2-aminothiophene-3-carboxylates, which are recognized as privileged scaffolds in medicinal chemistry and materials science. While specific biological data for this trifluoromethyl-substituted derivative is limited in the public domain, related 2-aminothiophene derivatives are widely reported in scientific literature for their diverse biological properties. These include potential anti-inflammatory, antidepressant, antimicrobial, and anticonvulsant activities . Furthermore, thiophene-based structures are of significant interest in the development of functional materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), due to their promising electronic properties and semiconductor-like behavior . The presence of the trifluoromethyl group is often employed in drug discovery to influence a compound's metabolic stability, lipophilicity, and binding affinity. Researchers value this compound as a versatile building block for the synthesis of more complex molecules for various investigative applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Chemical Identifiers • : 917909-56-9 • Molecular Formula: C8H8F3NO2S • Molecular Weight: 239.22 g/mol • SMILES: O=C(C1=C(N)SC=C1C(F)(F)F)OCC

Properties

IUPAC Name

ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S/c1-2-14-7(13)5-4(8(9,10)11)3-15-6(5)12/h3H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOJAIFAWOOYMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731477
Record name Ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917909-56-9
Record name Ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate
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Preparation Methods

Gewald Reaction-Based Synthesis

The most commonly employed method for synthesizing ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate is the Gewald reaction. This reaction involves the condensation of three main components:

  • A sulfur source (elemental sulfur or sulfur-containing reagents)
  • An α-methylene carbonyl compound (such as ethyl acetoacetate derivatives)
  • An α-cyano ester or nitrile compound

Typical Reaction Conditions:

  • Solvents: Ethanol or methanol
  • Catalysts: Triethylamine or other organic bases to promote condensation
  • Temperature: Mild heating (often reflux conditions)
  • Reaction Time: Several hours, optimized for yield

This method forms the thiophene ring by cyclization, incorporating the amino group at position 2 and the carboxylate ester at position 3, while the trifluoromethyl group is introduced via appropriately substituted starting materials or post-synthetic modification.

Industrial Scale Adaptations:

  • Use of continuous flow reactors to improve reaction control and scalability
  • Advanced purification techniques such as crystallization and chromatography to achieve high purity
  • Optimization of reaction parameters to maximize yield and minimize byproducts

Multi-Step Organic Synthesis Including Suzuki Coupling and Knoevenagel Condensation

For derivatives bearing a trifluoromethylphenyl substituent at position 4 (closely related to the target compound), preparation often involves:

These methods allow for structural diversity and precise installation of functional groups, including trifluoromethyl substituents that enhance lipophilicity and metabolic stability.

Synthesis via α-Thiocyanato Ketones and Cyanothioacetamides

A novel approach involves the synthesis of intermediate dihydrothiophenes through reactions of α-thiocyanato ketones with cyanothioacetamides:

  • Preparation of α-thiocyanatoacetophenone by reaction of α-bromoacetophenone with potassium thiocyanate in acetone.
  • Knoevenagel condensation of cyanothioacetamide with aromatic aldehydes in the presence of triethylamine.
  • Subsequent Michael-type addition and intramolecular cyclization to yield 2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, which can be further transformed into the target thiophene derivatives.

This method features:

  • Mild reaction conditions
  • Metal-free catalysis
  • Good yields and atom economy
  • Avoidance of toxic solvents and byproducts

Summary Table of Preparation Methods

Preparation Method Key Reactants Reaction Conditions Advantages References
Gewald Reaction Sulfur, α-methylene carbonyl compound, α-cyano ester Ethanol/methanol, triethylamine, reflux Simple, well-established, scalable
Multi-step Suzuki Coupling & Knoevenagel Condensation Thiophene intermediates, trifluoromethylphenyl boronic acids, aldehydes Pd-catalysts, bases, organic solvents Precise functionalization, structural diversity
α-Thiocyanato Ketone & Cyanothioacetamide Route α-Bromoacetophenone, KSCN, cyanothioacetamide, aromatic aldehydes Room temperature to mild heating, EtOH, triethylamine Mild, metal-free, atom economical

Detailed Research Findings

  • The Gewald reaction remains the cornerstone for synthesizing amino-substituted thiophenes with carboxylate groups, including this compound, due to its efficiency in constructing the thiophene core under relatively mild conditions.
  • The trifluoromethyl substituent is often introduced through substitution on aromatic rings prior to cyclization or via coupling reactions, enhancing the compound's pharmacokinetic properties.
  • Advanced synthetic routes using α-thiocyanato ketones and cyanothioacetamides provide a metal-free alternative with good yields and environmentally benign conditions, suitable for constructing related thiophene derivatives with potential pharmaceutical applications.
  • Industrial production optimizes these methods with continuous flow reactors and purification technologies to achieve high purity and yield, critical for research and medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate has been investigated as a lead compound for developing pharmaceuticals targeting hormonal pathways, particularly in treating hormone-dependent cancers such as prostate cancer. The compound's ability to interact with gonadotropin-releasing hormone receptors suggests its potential role in regulating reproductive hormones.

Key Findings:

  • Binding Affinity : Studies indicate that the trifluoromethyl group significantly enhances binding affinity to biological targets, which may improve therapeutic efficacy.
  • Anti-cancer Activity : Similar compounds have shown promising results as anti-cancer agents, particularly in targeting gonadotropin receptors.
Compound Target Disease Mechanism of Action Key Findings
This compoundProstate CancerGonadotropin receptor antagonistEnhanced binding affinity due to trifluoromethyl group
Related CompoundsVarious CancersHormonal pathway modulationPotential anti-cancer activity observed

Anti-mycobacterial Activity

Research has also indicated the potential of this compound derivatives in combating tuberculosis. A study demonstrated that modifications to the thiophene core could yield compounds with potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis .

Case Study:

  • A derivative exhibited a minimum inhibitory concentration (MIC) of 0.02–0.12 μg/mL against M. tuberculosis, indicating strong antimycobacterial properties while maintaining low cytotoxicity levels .

Material Science Applications

The unique structural features of this compound lend themselves to applications in material science, particularly in the development of advanced materials with specific electronic and optical properties.

Organic Electronics

The compound's enhanced solubility and electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable films can contribute to the development of efficient electronic devices.

Coatings and Polymers

Due to its chemical stability and unique properties, this compound can be utilized in coatings that require enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The 2-amino-thiophene-3-carboxylate scaffold allows for diverse substitutions at position 4, significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 2-amino-4-methylthiophene-3-carboxylate -CH₃ C₈H₁₁NO₂S 185.24 Methyl group enhances crystallinity; planar packing via hydrogen bonds .
Ethyl 2-amino-4-phenylthiophene-3-carboxylate -C₆H₅ C₁₃H₁₃NO₂S 255.31 Aromatic phenyl improves π-π stacking; used in dye-sensitized solar cells .
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate -4-Cl-C₆H₄ C₁₃H₁₂ClNO₂S 281.76 Chlorine atom increases electronegativity; common in antimicrobial agents .
Ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate -CF₃ C₈H₈F₃NO₂S 239.24 CF₃ boosts lipophilicity and resistance to oxidative metabolism .

Biological Activity

Ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications based on recent research findings.

Overview of the Compound

  • Chemical Structure : this compound features a thiophene ring with an ethyl ester and a trifluoromethyl group. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a candidate for drug development.
  • Molecular Formula : C₉H₈F₃N O₂S
  • Molecular Weight : Approximately 217.23 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Target Interactions : The compound can bind to specific enzymes and receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing cellular processes and signaling pathways.
  • Biochemical Pathways : It has been shown to affect several biochemical pathways, including those involved in inflammation and cancer progression.

Pharmacological Properties

This compound exhibits a range of pharmacological effects:

  • Anticancer Activity : Similar thiophene derivatives have demonstrated anticancer properties by targeting gonadotropin-releasing hormone receptors, which are crucial in cancer cell proliferation.
  • Antimicrobial Effects : Research indicates potential antimicrobial activity against various pathogens, including Mycobacterium tuberculosis, suggesting that it may inhibit mycolic acid biosynthesis .
  • Anti-inflammatory Properties : Thiophene derivatives have shown promise in reducing inflammation by modulating cytokine expression and inhibiting key enzymes involved in inflammatory processes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Sanki et al. (2016)Reported that related thiophene derivatives exhibited significant potency against drug-resistant strains of Mycobacterium tuberculosis (MIC = 0.20–0.44 µM) .
MDPI Review (2021)Discussed the anti-inflammatory effects of thiophene derivatives, noting their ability to inhibit pro-inflammatory cytokines in vitro .
Biosynth ResearchHighlighted the compound's potential as a lead candidate for further pharmacological studies due to its enhanced binding affinity attributed to the trifluoromethyl group .

The unique structure of this compound allows it to participate in various biochemical reactions:

  • Enzyme Interactions : It interacts with cytochrome P450 enzymes, impacting drug metabolism and efficacy.
  • Cellular Effects : The compound influences cell signaling pathways, particularly those involving kinase enzymes, which are vital for cellular responses to external stimuli.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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